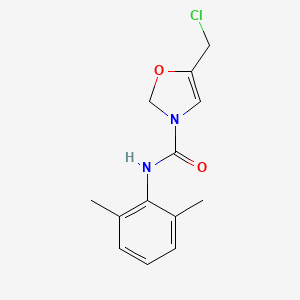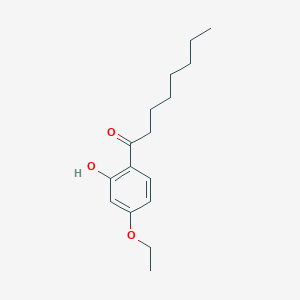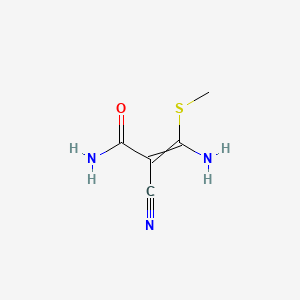
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3-hydroxycotinine. It is formed in the body through the process of glucuronidation, where trans-3-hydroxycotinine is linked to glucuronic acid. This compound is primarily used as a biomarker for nicotine exposure and metabolism in both clinical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves the glucuronidation of trans-3-hydroxycotinine. This reaction typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of trans-3-hydroxycotinine from biological samples, followed by enzymatic glucuronidation. The product is then purified using chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of trans-3-hydroxycotinine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzyme under physiological conditions.
Major Products:
Hydrolysis: Trans-3-hydroxycotinine and glucuronic acid.
Conjugation: this compound.
Aplicaciones Científicas De Investigación
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide is extensively used in various fields of scientific research:
Chemistry: As a standard for analytical methods to quantify nicotine metabolites.
Biology: To study nicotine metabolism and its effects on the body.
Medicine: As a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke.
Industry: In the development of smoking cessation therapies and nicotine addiction research.
Mecanismo De Acción
The primary mechanism of action of 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide involves its formation through the glucuronidation of trans-3-hydroxycotinine. This process is catalyzed by the enzyme UGT, which transfers glucuronic acid from UDPGA to trans-3-hydroxycotinine. The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
Comparación Con Compuestos Similares
Cotinine: Another major metabolite of nicotine, often used as a biomarker for nicotine exposure.
Trans-3-Hydroxycotinine: The precursor to 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide, also used as a biomarker.
Nicotine N-oxide: A minor metabolite of nicotine.
Uniqueness: this compound is unique due to its glucuronide conjugation, which makes it more water-soluble and easier to excrete. This property is particularly useful in studies of nicotine metabolism and exposure, as it provides a reliable measure of nicotine intake and processing in the body .
Propiedades
Fórmula molecular |
C16H20N2O8 |
|---|---|
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O8/c1-18-9(19)5-8(10(18)7-3-2-4-17-6-7)25-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-4,6,8,10-14,16,20-22H,5H2,1H3,(H,23,24)/t8-,10+,11-,12-,13+,14-,16+/m0/s1 |
Clave InChI |
DWNJMLRCVVYXSW-JJVUEWAPSA-N |
SMILES isomérico |
CN1[C@@H]([C@H](CC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
SMILES canónico |
CN1C(C(CC1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)
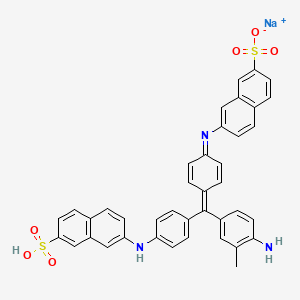


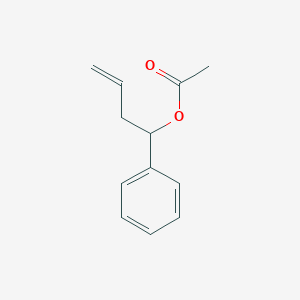
![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
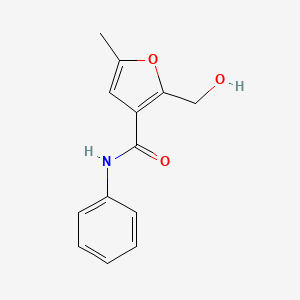

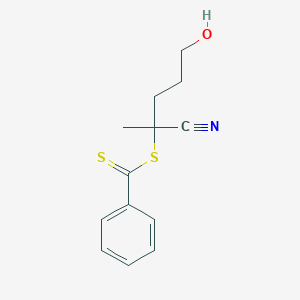
![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)
![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
